molecular formula C11H13IO3 B13009753 Tert-butyl 5-hydroxy-2-iodobenzoate CAS No. 409334-78-7

Tert-butyl 5-hydroxy-2-iodobenzoate

Cat. No.: B13009753
CAS No.: 409334-78-7
M. Wt: 320.12 g/mol
InChI Key: CHFDWDZHVBMCPN-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2-iodobenzoate is an organic compound with the molecular formula C11H13IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-2-iodobenzoate typically involves the iodination of a suitable precursor, such as 5-hydroxybenzoic acid, followed by esterification with tert-butyl alcohol. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position of the aromatic ring. The resulting iodinated intermediate is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of tert-butyl 5-oxo-2-iodobenzoate.

    Reduction: Formation of tert-butyl 5-hydroxybenzoate.

    Substitution: Formation of tert-butyl 5-hydroxy-2-substituted benzoates.

Scientific Research Applications

Tert-butyl 5-hydroxy-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2-iodobenzoate depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-iodobenzoate: Similar structure but lacks the hydroxyl group at the 5-position.

    Tert-butyl 5-hydroxybenzoate: Similar structure but lacks the iodine atom at the 2-position.

    5-Hydroxy-2-iodobenzoic acid: Similar structure but lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 5-hydroxy-2-iodobenzoate is unique due to the presence of both the iodine atom and the hydroxyl group on the aromatic ring, as well as the tert-butyl ester group

Properties

CAS No.

409334-78-7

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

tert-butyl 5-hydroxy-2-iodobenzoate

InChI

InChI=1S/C11H13IO3/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6,13H,1-3H3

InChI Key

CHFDWDZHVBMCPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)I

Origin of Product

United States

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